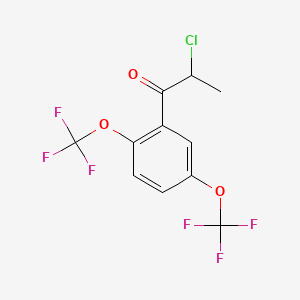
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting with the preparation of the trifluoromethoxy-substituted benzene derivative. The synthetic route may include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Substitution: Replacement of halogen atoms with trifluoromethoxy groups using appropriate reagents.
Formation of Chloropropanone: Reaction of the substituted benzene with chloropropanone under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The chloropropanone moiety may act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other trifluoromethoxy-substituted compounds and chloropropanone derivatives. Similar compounds include:
2,5-Bis(trifluoromethoxy)phenyl-tethered 1,3,4-Oxadiazoles: Known for their anti-cancer and anti-diabetic activities.
Dutasteride: A finasteride analogue with a 2,5-bis(trifluoromethyl)phenyl group, used as an inhibitor of 5α-reductase.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClF6O3 |
|---|---|
Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
OEOZRPROAWYKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















